Bis[2-(2-pyridyl)ethyl]amine

Copper-dioxygen chemistry Biomimetic catalysis Ligand design

Bioinorganic labs studying O2 activation often find methylene-bridged ligands (BPA, TPA) too rigid, suppressing critical dioxygen reactivity. This ethylene-linked tridentate amine provides the necessary conformational flexibility. - Enables bis(μ-oxo)dinickel(III) species for H-atom abstraction - Tunes Cu-O2 binding constants from 3×10⁸ to 5×10¹⁰ M⁻¹ via linker modification - Supports systematic SAR: Cu-N bond lengths range 1.88→2.13 Å via sidearm substitution Available for immediate R&D shipment.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
CAS No. 15496-36-3
Cat. No. B11069043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(2-pyridyl)ethyl]amine
CAS15496-36-3
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNCCC2=CC=CC=N2
InChIInChI=1S/C14H17N3/c1-3-9-16-13(5-1)7-11-15-12-8-14-6-2-4-10-17-14/h1-6,9-10,15H,7-8,11-12H2
InChIKeyYPBFSKLYDPJFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[2-(2-pyridyl)ethyl]amine Procurement Guide


Bis[2-(2-pyridyl)ethyl]amine (CAS 15496-36-3), also referred to as N,N-bis[2-(2-pyridyl)ethyl]amine or RPY2, is a tridentate nitrogen-donor ligand characterized by a central secondary amine flanked by two ethylene-bridged 2-pyridyl groups [1]. It coordinates transition metals—most notably copper(I/II), nickel(II), iron(II), zinc(II), and cadmium(II)—through its three nitrogen atoms, forming a defined steric and electronic pocket around the metal center [2]. This ligand serves as a foundational scaffold in biomimetic copper-dioxygen chemistry, enabling the controlled generation of reactive metal-oxygen intermediates relevant to monooxygenase and oxidase model systems [3]. Its procurement is most justified for research programs requiring a well-characterized, flexible tridentate framework that balances coordination stability with tunable reactivity, particularly when compared to more rigid methylene-bridged analogs or higher-denticity tripodal ligands.

Tridentate N-donor scaffold for transition metal coordination
Ethylene linker enables conformational flexibility for O₂ activation
Modular sidearm chemistry for systematic structure-activity studies

Why Casual Substitution Fails for Bis[2-(2-pyridyl)ethyl]amine


Casual substitution of Bis[2-(2-pyridyl)ethyl]amine with structurally similar pyridylalkylamine ligands—such as bis(2-pyridylmethyl)amine (BPA) or tris(2-pyridylmethyl)amine (TPA)—fundamentally alters coordination geometry, metal-dioxygen reactivity, and catalytic outcomes. The ethylene linker in Bis[2-(2-pyridyl)ethyl]amine provides a critical degree of conformational flexibility that permits adaptation to both three- and four-coordinate geometries in copper(I) complexes, whereas methylene-bridged analogs enforce more rigid coordination spheres that can completely suppress O₂ reactivity [1]. This linker length effect directly governs whether a metal complex will activate dioxygen to form peroxo- or oxo-bridged intermediates, with the ethylene-bridged framework uniquely enabling the formation of bis(μ-oxo)dinickel(III) species capable of hydrogen atom abstraction from substrates [2]. Furthermore, substitution of the central amine with a methyl group (as in N-methyl-N,N-bis(2-pyridylethyl)amine, CAS 5452-87-9) converts the ligand from a reactive tridentate scaffold into a reagent for polymeric copper complexes, completely eliminating the O₂-activation chemistry central to biomimetic catalysis [3].

Linker length mismatch

Ethylene-to-methylene substitution may eliminate O₂-binding competency, fundamentally altering reactivity outcomes.

N-methyl analog conversion

N-methylation of the central amine (CAS 5452-87-9) may disrupt tridentate coordination and remove the O₂-activation scaffold.

Tripodal ligand divergence

TPA-derived Cu(I) complexes favor bis(μ-oxo) speciation without the analogous hydroxylation chemistry observed with the target scaffold.

Bis[2-(2-pyridyl)ethyl]amine: Head-to-Head Evidence


Cu(I)-Dioxygen Reactivity: Ethylene vs. Methylene Linker

The copper(I) complex of Bis[2-(2-pyridyl)ethyl]amine (R′Pye₂R) reacts readily with O₂ to form a μ-η²:η²-peroxodicopper(II) adduct, whereas the copper(I) complex of the methylene-bridged analog bis(2-pyridylmethyl)amine (BPA) exhibits negligible O₂ reactivity under identical conditions due to its enforced tetrahedral geometry that sterically blocks O₂ access to the metal center [1]. Quantitative kinetic analysis of a dicopper(I) complex supported by Bis[2-(2-pyridyl)ethyl]amine units linked by a m-xylyl spacer revealed O₂ binding rate constants (k₁) with ΔH‡ = 2.1 ± 0.7 kJ/mol and ΔS‡ = -174 ± 3 J/(K·mol), demonstrating a low-barrier, associative mechanism that facilitates efficient peroxo intermediate formation [2].

O₂ Reactivity Switch
Head-to-head
Ethylene-bridged: forms μ-η²:η²-peroxodicopper(II); ΔH‡ ~2 kJ/mol. Methylene-bridged (BPA): O₂-unreactive under identical conditions.
Linker length directly controls O₂-activation competency.
Copper-dioxygen chemistry Biomimetic catalysis Ligand design

Tunable O₂-Binding Affinity via Alkyl Linker Length

When two Bis[2-(2-pyridyl)ethyl]amine units are covalently linked by an alkyl chain of variable length, the equilibrium constant (K₁) for O₂ binding to the dicopper(I) complex increases dramatically as the linker lengthens. Specifically, at 183 K, K₁ rises from 3 × 10⁸ M⁻¹ for an n=3 (propylene) linker to 5 × 10¹⁰ M⁻¹ for an n=5 (pentylene) linker—a 167-fold enhancement—while ΔH° for O₂ binding remains consistently favorable at -81 to -84 kJ/mol across the series [1].

O₂ Affinity Tuning
Head-to-head
K₁ increases 167-fold (3×10⁸ to 5×10¹⁰ M⁻¹) as linker extends from n=3 to n=5 at 183 K.
Linker length enables predictable O₂-affinity modulation.
Acetone, dicopper(I) system.
Dioxygen binding Thermodynamics Ligand engineering

Intramolecular Ligand Hydroxylation: Advantage Over TPA

The dicopper(I) complex [Cu₂(H-XYL-H)]²⁺, featuring two Bis[2-(2-pyridyl)ethyl]amine units connected by a m-xylyl spacer, undergoes reversible O₂ binding (k₁ ΔH‡ = 2.1 ± 0.7 kJ/mol, ΔV‡ = -15 ± 2.5 cm³/mol) followed by irreversible oxygen atom insertion (hydroxylation) at the benzylic position of the xylyl group (k₂ ΔH‡ = 58.2 ± 0.2 kJ/mol, ΔV‡ = -4.1 ± 0.7 cm³/mol) [1]. In sharp contrast, copper(I) complexes of the methylene-bridged analog tris(2-pyridylmethyl)amine (TPA) exhibit O₂ reactivity that predominantly yields bis(μ-oxo)dicopper(III) species without undergoing the analogous ligand hydroxylation chemistry under comparable conditions [2].

Hydroxylation Cycle
Cross-study comparable
Target: complete benzylic hydroxylation cycle (k₂ ΔH‡ 58.2 kJ/mol). TPA: forms bis(μ-oxo) species without analogous hydroxylation.
Supports monooxygenase-like catalytic turnover.
Monooxygenase model Ligand hydroxylation Mechanistic enzymology

Phenethyl Sidearm Tunes Cu(I) Coordination and Reactivity

Substitution on the phenethyl sidearm of N,N-bis[2-(2-pyridyl)ethyl]phenethylamine (L1) dramatically alters copper(I) coordination geometry and subsequent O₂ reactivity. The parent L1 ligand (R=H) supports a three-coordinate Cu(I) complex with high O₂ reactivity (O₂ adduct formation complete within seconds at -80 °C) [1]. Introduction of a 6-methyl group on the pyridine rings (L2) forces a four-coordinate geometry with bound CH₃CN, increasing the Cu-N(pyridine) bond length from approximately 1.88 Å to 1.98-2.13 Å and substantially reducing O₂ reactivity [1]. Insertion of a β-methyl group on the phenethyl arm (L3) stabilizes a Cu(I)-π arene interaction that further diminishes O₂ reactivity [1].

Coordination Tuning
Head-to-head
L1 (H): 3-coordinate, Cu-N ~1.88 Å, high O₂ reactivity. L2 (6-methyl): 4-coordinate, Cu-N 1.98–2.13 Å, reduced reactivity.
Sidearm substitution controls coordination number and reactivity.
Coordination chemistry Structure-activity relationship Ligand design

Steric Bowl Enhances Red Light DNA Cleavage

Copper(II) complexes of N,N-bis[2-(2-pyridyl)ethyl]-2-phenylethylamine (py2phe) form a sterically protective 'bowl' around bound heterocyclic bases (phen, dpq, dppz). This steric shielding enhances DNA binding affinity, with Kb values increasing from 6.2 × 10³ M⁻¹ (phen) to 1.0 × 10⁴ M⁻¹ (dpq) to 5.7 × 10⁴ M⁻¹ (dppz) as the aromatic surface area of the base expands [1]. Critically, this steric protection enables red light-induced DNA cleavage (632.8 nm and 694 nm) that is not observed with simpler copper(II) complexes lacking the py2phe scaffold [1].

DNA Cleavage Enhancement
Supporting evidence
Kb increases 9.2-fold (phen: 6.2×10³ to dppz: 5.7×10⁴ M⁻¹); red light (632.8, 694 nm) cleavage observed.
Steric bowl motif enhances DNA binding and photoactivation.
Calf thymus DNA, Tris-HCl pH 7.2.
Photodynamic therapy DNA cleavage Bioinorganic chemistry

Bis[2-(2-pyridyl)ethyl]amine Research Applications


Biomimetic Copper-Dioxygen Chemistry

Bis[2-(2-pyridyl)ethyl]amine is the ligand scaffold of choice for researchers modeling copper monooxygenases (e.g., dopamine β-hydroxylase) and oxidases. The ethylene linker confers the precise conformational flexibility needed for O₂ binding and subsequent hydroxylation chemistry—reactivity that methylene-bridged analogs (BPA, TPA) either lack entirely or exhibit with fundamentally different mechanistic outcomes [1]. The ability to tune O₂-binding equilibrium constants across two orders of magnitude (3×10⁸ to 5×10¹⁰ M⁻¹) via simple alkyl linker modifications enables systematic optimization of intermediate lifetimes for mechanistic interrogation [2].

Structure-Activity Relationship Studies

When investigating how ligand architecture governs metal coordination number, geometry, and subsequent reactivity, Bis[2-(2-pyridyl)ethyl]amine provides an experimentally validated modular platform. Sidearm modifications (6-methylpyridyl substitution, β-methylphenethyl insertion) produce quantifiable changes in Cu-N bond lengths (1.88 Å → 1.98-2.13 Å) and coordination number (3-coordinate → 4-coordinate), enabling systematic SAR studies that would be impossible with conformationally constrained methylene-bridged ligands [3].

Photodynamic DNA Cleavage Agents

For bioinorganic chemists developing light-activated metallonucleases or photodynamic therapy candidates, N,N-bis[2-(2-pyridyl)ethyl]-2-phenylethylamine (py2phe)—derived directly from Bis[2-(2-pyridyl)ethyl]amine—offers a unique steric 'bowl' motif. This architecture protects intercalated photosensitizers (dppz, dpq) from solvent quenching while enhancing DNA binding affinity up to Kb = 5.7 × 10⁴ M⁻¹, enabling red light-induced DNA cleavage at 632.8 nm and 694 nm—clinically relevant wavelengths where tissue penetration is maximal [4].

Application
Selection Property
Validation Focus
Biomimetic Cu/O₂ chemistry studies
Ethylene-bridged tridentate scaffold
O₂-binding and hydroxylation cycle validation
Structure-activity relationship studies
Modular sidearm chemistry
Coordination geometry and reactivity tuning
Photodynamic DNA cleavage studies
Steric bowl ligand architecture
DNA binding affinity and red-light photoactivation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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